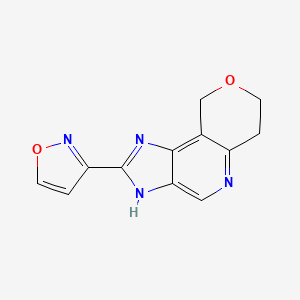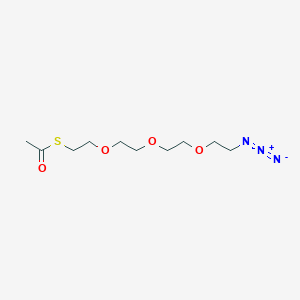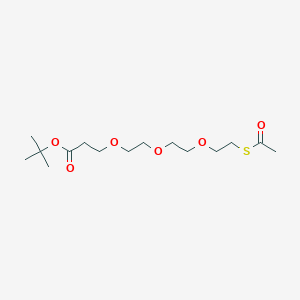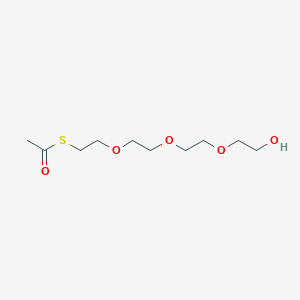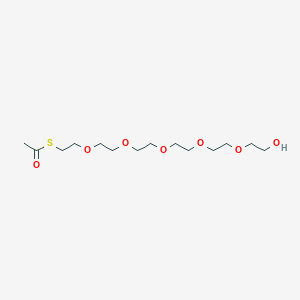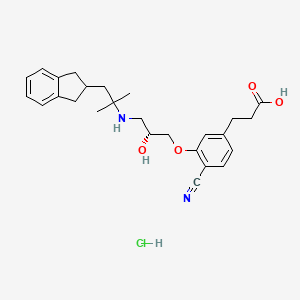
Benzenepropanoic acid, 4-cyano-3-((2R)-3-((2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl)amino)-2-hydroxypropoxy)-, hydrochloride (1:1)
Vue d'ensemble
Description
SB-423562 is a calcium-sensing receptor antagonist potentially for the treatment of autosomal dominant hypocalcemia
Applications De Recherche Scientifique
Polymorphic Characterization
In a study by Vogt et al. (2013), two polymorphic forms of a compound closely related to Benzenepropanoic acid were analyzed using spectroscopic and diffractometric techniques. This research highlights the challenges in characterizing polymorphic pharmaceutical compounds and the importance of detailed analysis for understanding their properties and potential applications (Vogt, Williams, Johnson, & Copley, 2013).
Synthesis of Novel Compounds
Research conducted by Rosowsky et al. (1969) and Guo-ping (2005) focuses on the synthesis of novel compounds using derivatives of Benzenepropanoic acid. These studies contribute to the field of medicinal chemistry, exploring new pathways for synthesizing potentially therapeutic agents (Rosowsky, Dey, Battaglia, & Modest, 1969); (Li Guo-ping, 2005).
Drug Development and Pharmacology
Studies by Croci et al. (2007) and Shaojie (2004) involve the development and characterization of compounds for pharmacological applications, illustrating the relevance of Benzenepropanoic acid derivatives in drug discovery and development (Croci, Cecchi, Marini, Rouget, Viviani, Germain, Guagnini, Fradin, Descamps, Pascal, Advenier, Breuiller-Fouché, Leroy, & Bardou, 2007); (W. Shaojie, 2004).
Mechanism-Based Inactivation and Receptor Agonism
Research by Mobashery et al. (1990) explores the use of a compound similar to Benzenepropanoic acid as a mechanism-based inactivator for enzymes, providing insight into enzyme inhibition and drug action (Mobashery, Ghosh, Tamura, & Kaiser, 1990). Additionally, Guan et al. (2016) investigated indene derivatives, which are structurally related to Benzenepropanoic acid, as retinoic acid receptor α agonists, highlighting their potential in therapeutic applications (Guan, Luo, He, Hu, & Ying, 2016).
Corrosion Inhibition
Saady et al. (2018) studied indanone derivatives, related to Benzenepropanoic acid, for their anti-corrosive properties on mild steel, demonstrating the compound's utility in industrial applications (Saady, El-hajjaji, Taleb, Alaoui, Biache, Mahfoud, Alhouari, Hammouti, Chauhan, & Quraishi, 2018).
Propriétés
Numéro CAS |
351490-72-7 |
|---|---|
Nom du produit |
Benzenepropanoic acid, 4-cyano-3-((2R)-3-((2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl)amino)-2-hydroxypropoxy)-, hydrochloride (1:1) |
Formule moléculaire |
C26H33ClN2O4 |
Poids moléculaire |
473.01 |
Nom IUPAC |
3-[4-cyano-3-[(2R)-3-[[1-(2,3-dihydro-1H-inden-2-yl)-2-methylpropan-2-yl]amino]-2-hydroxypropoxy]phenyl]propanoic acid;hydrochloride |
InChI |
InChI=1S/C26H32N2O4.ClH/c1-26(2,14-19-11-20-5-3-4-6-21(20)12-19)28-16-23(29)17-32-24-13-18(8-10-25(30)31)7-9-22(24)15-27;/h3-7,9,13,19,23,28-29H,8,10-12,14,16-17H2,1-2H3,(H,30,31);1H/t23-;/m1./s1 |
Clé InChI |
WVXHWCHBKCXTJA-GNAFDRTKSA-N |
SMILES |
CC(C)(CC1CC2=CC=CC=C2C1)NCC(COC3=C(C=CC(=C3)CCC(=O)O)C#N)O.Cl |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
NPSP-795; SB-423562; SB-423562-A; SHP-635; SB-423562A; NPSP795; SB423562; SB423562A; SHP635; SB423562A; NPSP 795; SB 423562; SB 423562 A; SHP 635; SB 423562A |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


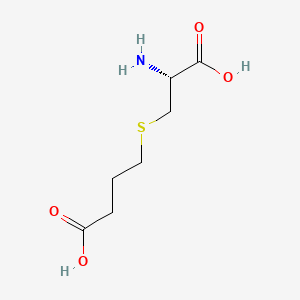



![(2~{r})-2-[5-[3-Chloranyl-2-Methyl-4-[2-(4-Methylpiperazin-1-Yl)ethoxy]phenyl]-6-(5-Fluoranylfuran-2-Yl)thieno[2,3-D]pyrimidin-4-Yl]oxy-3-[2-[[2-[2,2,2-Tris(Fluoranyl)ethyl]pyrazol-3-Yl]methoxy]phenyl]propanoic Acid](/img/structure/B610636.png)
